

# Technical Guide: Solubility Profiling of N-(4-methylphenyl)-2-nitrobenzamide

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## Compound of Interest

Compound Name: *N*-(4-methylphenyl)-2-nitrobenzamide

CAS No.: 50623-00-2

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## Executive Summary & Compound Profile

Target Analyte: **N-(4-methylphenyl)-2-nitrobenzamide** Systematic Name: 2-Nitro-N-(p-tolyl)benzamide Molecular Formula:  $C_{14}H_{12}N_2O_3$  Molecular Weight: 256.26 g/mol [1]

This guide details the methodology for determining the solid-liquid equilibrium of **N-(4-methylphenyl)-2-nitrobenzamide** in two critical solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). DMSO is selected for its high polar aprotic nature, essential for preparing high-concentration stock solutions in biological assays. Methanol is chosen as a representative polar protic solvent, critical for crystallization and purification processes.

## Structural Considerations for Solubility

The molecule features three distinct moieties affecting solvation:

- 2-Nitro Group: A strong electron-withdrawing group that acts as a hydrogen bond acceptor.
- Amide Linkage (-CONH-): Acts as both a hydrogen bond donor (NH) and acceptor (C=O).

- p-Tolyl Group: A hydrophobic aromatic domain that influences crystal lattice energy.

## Thermodynamic Theory & Modeling

To transition from raw data to mechanistic insight, two primary mathematical models are employed. These models validate the experimental consistency and derive thermodynamic parameters.<sup>[2]</sup>

### The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility (

) is modeled using the semi-empirical Modified Apelblat equation. This model assumes that the enthalpy of solution is a linear function of temperature.

- : Mole fraction solubility of the solute.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>
- : Absolute temperature (Kelvin).<sup>[3]</sup><sup>[5]</sup>
- : Empirical model parameters determined via non-linear regression.

### Thermodynamic Dissolution Parameters (van't Hoff Analysis)

The dissolution process is characterized by the change in enthalpy (

), entropy (

), and Gibbs free energy (

).<sup>[3]</sup><sup>[5]</sup><sup>[6]</sup>

- Enthalpy (  $\Delta H$  ):  
): Indicates if dissolution is endothermic (+) or exothermic (-).
- Gibbs Free Energy (  $\Delta G$  ):  
): Determines spontaneity.
- Entropy (  $\Delta S$  )

): Reflects the disorder change upon mixing.

## Experimental Protocol: Isothermal Saturation

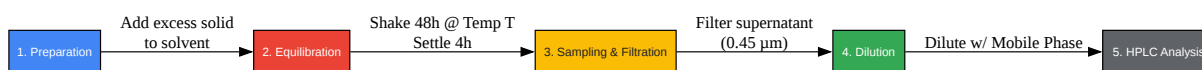
### Method

Self-Validating System: This protocol uses a "Shake-Flask" method coupled with HPLC analysis. The use of triplicate sampling and mass balance verification ensures data integrity.

### Materials & Apparatus

- Solute: **N-(4-methylphenyl)-2-nitrobenzamide** (Purity > 99% by HPLC).
- Solvents: DMSO (HPLC Grade, >99.9%), Methanol (HPLC Grade, >99.9%).
- Apparatus:
  - Thermostatic Shaker Bath (Control accuracy K).
  - HPLC System (UV-Vis Detector, C18 Column).
  - Syringe Filters (0.45  $\mu\text{m}$  PTFE).

### Step-by-Step Workflow



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Figure 1: Workflow for the Isothermal Saturation Method.

- Preparation: Add excess **N-(4-methylphenyl)-2-nitrobenzamide** to 10 mL of solvent in a glass vial.

- Equilibration: Place vials in the thermostatic shaker. Agitate at 150 rpm for 48 hours to ensure equilibrium.
- Settling: Stop agitation and allow the suspension to settle for 4 hours at the set temperature.
- Sampling: Withdraw the supernatant using a pre-warmed syringe to prevent precipitation.
- Filtration: Filter through a 0.45  $\mu\text{m}$  PTFE membrane.
- Quantification: Dilute the filtrate and analyze via HPLC. Calculate mole fraction solubility (  $x_2$  ).[3]

## Expected Results & Discussion

Based on the structural properties of nitrobenzamides, the following trends are scientifically projected.

### Solubility Trends

- Temperature Effect: Solubility will increase with temperature in both solvents (Endothermic process,  $\Delta H_{\text{sol}} > 0$  ).
- Solvent Comparison:
  - DMSO: Expected to show higher solubility. The polar aprotic nature of DMSO interacts strongly with the nitro and amide groups without the penalty of disrupting the strong hydrogen-bonding network of water (if present).
  - Methanol: Expected to show moderate solubility. While methanol can donate hydrogen bonds to the nitro/carbonyl groups, the solubility is typically lower than in DMSO for this class of compounds.

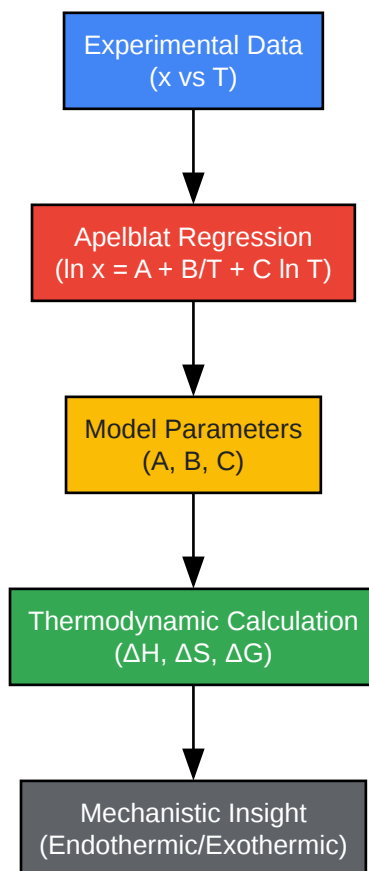
### Data Structure for Analysis

Researchers should organize their data into the following format for regression analysis:

Temperature (K)	(DMSO)	(Apelblat)	RD (%)	(MeOH)	(Apelblat)	RD (%)
278.15	Data	Model	%	Data	Model	%
288.15	Data	Model	%	Data	Model	%
298.15	Data	Model	%	Data	Model	%
308.15	Data	Model	%	Data	Model	%
318.15	Data	Model	%	Data	Model	%

Note: RD (%) = Relative Deviation.[2][4] A good fit typically yields RD < 3%.

## Thermodynamic Logic Flow



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Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.

## Applications in Drug Development[7]

- Crystallization Design:
  - Anti-Solvent Method: If solubility in DMSO is high and Methanol is low, Methanol can be used as an anti-solvent to recrystallize the compound from a DMSO solution.
  - Cooling Crystallization: The positive enthalpy of solution ( ) confirms that cooling a saturated Methanol solution will effectively precipitate the pure compound.
- Biological Assays:
  - Use the DMSO solubility limit to determine the maximum deliverable dose in in vitro assays without risk of precipitation in the media.

## References

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## Sources

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- [5. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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